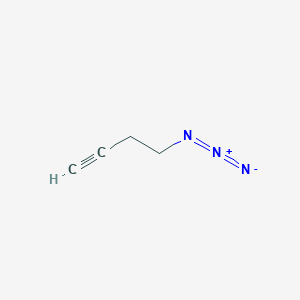

4-Azido-1-butyne

Description

Historical Context and Evolution of Azidoalkynes in Organic Synthesis

The history of azidoalkynes in organic synthesis is closely tied to the development of azide (B81097) and alkyne chemistry. Organic azides, first prepared in the late 19th century, have long been recognized for their potential reactivity, including their role as precursors to amines via reduction and their participation in cycloaddition reactions arkat-usa.org. Terminal alkynes are also well-established functional groups, known for their acidity and ability to undergo various coupling reactions wikipedia.org.

The true potential of molecules combining these two functionalities, such as azidoalkynes, was significantly amplified with the advent of "click chemistry." organic-chemistry.orgwikipedia.org. Coined by K. B. Sharpless and colleagues, click chemistry describes a set of powerful, reliable, and selective reactions that can be easily performed ctdbase.orgchemie-brunschwig.ch. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild conditions organic-chemistry.orgwikipedia.org. This development revolutionized the use of azidoalkynes, transforming them into key building blocks for assembling complex molecules and conjugating different molecular entities.

While early work with azides sometimes faced challenges related to stability, particularly for low molecular weight azides arkat-usa.org, advancements in synthetic methodologies and handling techniques have made azido-containing compounds more accessible and widely used in research organic-chemistry.org. The historical evolution has moved from exploring the individual reactivity of azide and alkyne groups to strategically combining them in molecules like 4-Azido-1-butyne to exploit their orthogonal reactivity in modular synthesis.

Overview of the Distinctive Reactivity Profile of this compound

The reactivity profile of this compound is defined by the chemical properties of its azide and terminal alkyne functional groups, as well as their relative positions within the molecule.

The azide group (–N₃) is a versatile functional group that can act as a 1,3-dipole in cycloaddition reactions, notably the Huisgen cycloaddition with alkynes to form triazoles arkat-usa.orgwikipedia.org. It can also undergo reduction to yield a primary amine arkat-usa.org and participate in the Staudinger ligation with phosphines thermofisher.com. The terminal alkyne group (–C≡CH) contains an acidic proton, allowing it to form metal acetylides, which are useful nucleophiles in carbon-carbon bond forming reactions like Sonogashira coupling. The triple bond can also undergo various additions and cycloadditions.

In this compound, these two reactive handles are separated by a flexible butyl chain. This separation generally allows the functional groups to react independently or participate in intramolecular reactions if the chain length and geometry are suitable. The most prominent reaction involving both functionalities is the azide-alkyne cycloaddition, which can be catalyzed by copper(I) to selectively form 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgwikipedia.org or proceed thermally (though often less regioselectively) wikipedia.org. The terminal nature of the alkyne is crucial for the widely used CuAAC reaction.

The distinctive reactivity of this compound thus lies in its ability to serve as a ready participant in click chemistry reactions through its azide and alkyne termini, enabling efficient and selective conjugation with molecules bearing complementary functional groups.

Significance of this compound as a Bifunctional Building Block in Chemical Research

This compound is significant as a bifunctional building block because it provides two distinct and highly reactive handles within a single molecule. This bifunctionality is invaluable for constructing complex molecular architectures and for linking different molecular entities together in a controlled manner. Molecules with multiple reactive groups are fundamental in organic synthesis for creating diversity and complexity biorxiv.org.

The azide and terminal alkyne groups are particularly well-suited for this purpose due to their bioorthogonal nature and high reactivity in click chemistry reactions sigmaaldrich.comnih.govacs.org. Bioorthogonal reactions are those that can occur within biological systems without interfering with native biochemical processes nih.gov. This makes this compound and similar azidoalkynes extremely useful for applications in chemical biology, such as labeling biomolecules or creating bioconjugates thermofisher.comnih.govacs.org.

As a bifunctional building block, this compound can be envisioned in several synthetic strategies:

Linking two different molecules: One molecule is modified with an azide-reactive group (e.g., a terminal alkyne for CuAAC), and another molecule is modified with an alkyne-reactive group (e.g., an azide for CuAAC). This compound can then bridge these two molecules via sequential or simultaneous click reactions.

Creating cyclic structures: Intramolecular reactions between the azide and alkyne can lead to the formation of cyclic triazoles, depending on the chain length and reaction conditions.

Introducing multiple functionalities: The triazole product formed from click chemistry can itself possess interesting properties or serve as a new site for further functionalization uni-goettingen.de. Additionally, the remaining functional group on the triazole-containing product (derived from the other end of this compound) can be further transformed.

The versatility offered by the two orthogonal reactive groups in this compound makes it a powerful tool for creating diverse molecular constructs, relevant in areas ranging from small molecule synthesis to polymer chemistry and bioconjugation. The use of similar bifunctional compounds like 1-azido-4-bromobutane (B3215488) highlights the utility of having two distinct reactive sites for sequential functionalization mdpi.com.

Current Research Landscape and Future Trajectories for this compound

The current research landscape for azidoalkynes, including compounds like this compound, is heavily influenced by the continued expansion of click chemistry applications. These compounds are actively explored as versatile linkers and building blocks in various scientific disciplines.

In chemical biology , azidoalkynes are used for labeling proteins, nucleic acids, and glycans, enabling the study of biological processes thermofisher.comnih.govacs.org. Their bioorthogonality allows for reactions to be performed in complex cellular environments. Future trajectories in this area may involve the development of more sophisticated probes and imaging agents incorporating azidoalkyne structures.

In materials science , azidoalkynes are employed in the synthesis of polymers, dendrimers, and functional materials wikipedia.orguni-goettingen.deCurrent time information in Bangalore, IN.. The click reaction provides a robust method for creating well-defined polymer architectures and for surface functionalization wikipedia.orgCurrent time information in Bangalore, IN.. This compound could be utilized to introduce both azide and alkyne functionalities into materials or to link different material components. Future research may focus on using such building blocks to create novel materials with tailored properties for applications in areas like electronics, sensors, and drug delivery systems.

In drug discovery and medicinal chemistry , azidoalkynes are used in the synthesis of potential therapeutic agents and for creating drug conjugates ctdbase.orgacs.orguni-goettingen.de. The click reaction facilitates the rapid generation of diverse compound libraries for screening ctdbase.org. This compound could serve as a scaffold for presenting different chemical moieties or for conjugating drugs to targeting molecules. Future directions include the synthesis of more complex drug candidates and the development of targeted drug delivery systems utilizing click chemistry.

While specific published research focusing solely on this compound is not extensively detailed in the readily available search results, its structure, combining a terminal alkyne and an azide with a flexible linker, positions it as a valuable and potentially widely applicable building block within the broader field of azidoalkyne chemistry and click chemistry applications. Its future trajectories are likely to mirror the advancements and new applications emerging in these dynamic areas of chemical research.

Illustrative Reactivity of this compound

The following table illustrates some potential reactions of this compound based on the known reactivity of its functional groups, particularly in the context of click chemistry.

| Reactant 1 | Reactant 2 (with this compound) | Conditions (Illustrative) | Product Type (Illustrative) | Notes |

| Terminal Alkyne | Azide end of this compound | Cu(I) catalyst, RT, solvent | 1,4-Disubstituted 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) organic-chemistry.orgwikipedia.org |

| Organic Azide | Alkyne end of this compound | Cu(I) catalyst, RT, solvent | 1,4-Disubstituted 1,2,3-Triazole | CuAAC reaction |

| Phosphine | Azide end of this compound | Aqueous conditions, RT | Iminophosphorane (Staudinger) | Followed by hydrolysis or aza-Wittig reaction arkat-usa.orgthermofisher.com |

| Reducing Agent | Azide end of this compound | H₂/Catalyst or Chemical Reductant | Primary Amine | Reduction of the azide group arkat-usa.org |

| Electrophile | Alkyne end of this compound | Various | Functionalized Alkyne | Electrophilic addition or substitution at the terminal alkyne wikipedia.org |

| Organohalide | Alkyne end of this compound | Palladium catalyst, base (Sonog.) | Substituted Alkyne | Sonogashira coupling or similar cross-coupling reactions |

Note: This table provides illustrative examples based on the known reactivity of azide and terminal alkyne functional groups. Specific reaction conditions and outcomes for this compound would depend on the coreactant and desired product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-azidobut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-2-3-4-6-7-5/h1H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUCVRIWCCZAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Investigations of 4 Azido 1 Butyne Reactivity

Huisgen 1,3-Dipolar Cycloaddition with 4-Azido-1-butyne

The uncatalyzed thermal Huisgen cycloaddition between azides and terminal alkynes typically requires high temperatures and can yield a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. researchgate.netacs.org The presence of both the azide (B81097) and alkyne within the same molecule, as in this compound, allows for intramolecular cycloaddition, but the fundamental principles of regioselectivity and reaction efficiency are governed by similar factors as intermolecular reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized the Huisgen reaction, transforming it into a powerful tool in organic synthesis and beyond. mdpi.comacs.orgnih.gov CuAAC reactions involving terminal alkynes, such as the one in this compound, proceed efficiently under mild conditions.

Regioselectivity for 1,4-Disubstituted 1,2,3-Triazole Formation

A significant advantage of the CuAAC reaction is its exceptional regioselectivity, primarily yielding the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netacs.orgmdpi.comnih.govresearchgate.net This high regioselectivity is attributed to the mechanism involving the copper(I) catalyst. The generally accepted mechanism involves the copper acetylide formation, followed by a concerted cycloaddition with the azide, leading specifically to the 1,4-isomer. Theoretical studies support that the 1,4 regioisomeric pathway is kinetically favored in the presence of copper(I) compared to the 1,5 pathway. researchgate.net

Influence of Catalytic Systems and Ligands on Reaction Efficiency

The efficiency of the CuAAC reaction is significantly influenced by the nature of the copper catalyst and the ligands used. Copper(I) salts, such as copper(I) iodide (CuI), are commonly employed. wikipedia.orgamericanelements.comnih.govsigmaaldrich.com Alternatively, copper(II) salts, like copper(II) sulfate, can be used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active copper(I) species in situ. nih.govnih.govdsmz.deatamanchemicals.comciteab.com

Kinetic Studies and Rate Enhancements of CuAAC

Kinetic studies of CuAAC reactions have revealed the factors influencing reaction rates. The reaction rate can show different dependencies on reactant and catalyst concentrations depending on the specific conditions. At non-catalytic copper concentrations, the rate dependence on azide and alkyne concentrations can be near first-order. nih.govresearchgate.net However, at catalytic copper concentrations, the reaction can exhibit roughly zero-order dependence on azide and alkyne concentration. nih.govresearchgate.net The reaction rate is highly dependent on the initial concentrations of the copper catalyst and any co-catalysts or photoinitiators used in photo-induced variations. nih.govrsc.org Ligands like TBTA and BTTAA are known to increase the catalytic activity of copper, leading to significant rate enhancements. baseclick.eumedchemexpress.com For instance, in some systems, the product of the reaction itself can act as a ligand, coordinating copper(II) and promoting its reduction to copper(I), leading to autocatalytic behavior and substantial rate enhancements. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic in certain applications, particularly in biological systems where copper ions can be cytotoxic. wur.nllumiprobe.com Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. acs.orgnih.govwur.nllumiprobe.com This reaction relies on the inherent reactivity of strained cyclic alkynes to undergo cycloaddition with azides without the need for a metal catalyst. wur.nllumiprobe.com

Design and Reactivity of Strained Alkyne Partners in Copper-Free Conditions

In SPAAC, this compound would react with a strained alkyne partner. The driving force for this reaction is the release of ring strain in the cyclic alkyne upon formation of the triazole ring. wur.nllumiprobe.com Various strained alkynes have been designed for SPAAC, with common examples including cyclooctynes and bicyclononynes (BCN). acs.orgwur.nlwikipedia.orgconju-probe.com Dibenzocyclooctynes (DBCO), also known as ADIBO, are among the most reactive and stable strained alkynes used in SPAAC. lumiprobe.comfishersci.cafishersci.ca

While SPAAC is a powerful tool for copper-free click chemistry, the reaction rates are typically slower compared to CuAAC. researchgate.net The regioselectivity in SPAAC can also be different from CuAAC, often yielding mixtures of regioisomers, although the specific strained alkyne structure can influence the regiochemical outcome. acs.orglumiprobe.com The design of new strained alkynes focuses on achieving a balance between reactivity, stability, and properties like water solubility for biological applications. wur.nl For instance, BCN is an achiral strained alkyne that retains essential reactivity towards azides and is relatively simple to synthesize. acs.orgwikipedia.org

Comparative Kinetic Analysis of SPAAC with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a click chemistry reaction that occurs between an azide and a strained alkyne without the need for a catalyst. While this compound itself contains a terminal alkyne, which is generally not strained, discussions around SPAAC kinetics often involve comparisons with other azides and alkynes, including strained systems like cyclooctynes or bicyclo[6.1.0]non-4-yne (BCN) and azadibenzocyclooctyne (ADIBO). researchgate.netd-nb.infonih.govlenus.ieresearchgate.net The inherent low reactivity of non-activated terminal alkynes, such as the one in this compound, in uncatalyzed cycloadditions is well-established, requiring high temperatures and long reaction times. organic-chemistry.orgwikipedia.orgacs.orgnih.gov This is in contrast to the significantly accelerated rates observed in SPAAC reactions involving strained alkynes, which are distorted towards the transition state geometry, thereby lowering the activation energy. d-nb.infoacs.org While direct kinetic data for SPAAC specifically utilizing this compound with a strained alkyne were not extensively found in the search results, studies on the reactivity of other organic azides with strained cyclooctynes provide a comparative context. For instance, second-order rate constants for SPAAC ligations based on dibenzocyclooctyne (DBCO) derivatives with azide groups are typically in the range of 1-2 M⁻¹s⁻¹. researchgate.net A study involving a ruthenium(II)-azido complex showed a second-order rate constant for ADIBO cycloaddition comparable to that of organic benzyl (B1604629) azide (k₂ = 4.0 × 10⁻¹ M⁻¹s⁻¹). nih.gov This highlights that while organic azides can react in SPAAC, the alkyne component's strain is the primary driving force for the enhanced kinetics in catalyst-free conditions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful method for synthesizing 1,2,3-triazoles with complementary regioselectivity to the well-known copper-catalyzed reaction (CuAAC). organic-chemistry.orgacs.org Unlike CuAAC which primarily yields 1,4-disubstituted triazoles, RuAAC typically favors the formation of 1,5-disubstituted isomers. organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net While specific studies detailing the RuAAC of this compound were not explicitly found, the general principles and scope of RuAAC are highly relevant to its potential reactivity.

Regioselectivity for 1,5-Disubstituted 1,2,3-Triazole Formation

The regioselectivity for 1,5-disubstituted 1,2,3-triazole formation in RuAAC is a key characteristic that distinguishes it from the thermal Huisgen cycloaddition and CuAAC. organic-chemistry.orgacs.orgnih.govresearchgate.net The mechanism is proposed to involve oxidative coupling of the azide and alkyne catalyzed by the ruthenium complex, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govorganic-chemistry.org The first carbon-nitrogen bond is typically formed between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. organic-chemistry.orgnih.govnih.gov Subsequent reductive elimination yields the 1,5-disubstituted triazole. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov DFT calculations have supported this mechanistic proposal and indicate that the reductive elimination step is often rate-determining. organic-chemistry.orgnih.govorganic-chemistry.org

Catalytic Promoters and Substrate Scope in RuAAC

Various ruthenium(II) complexes have been explored as catalysts for RuAAC. organic-chemistry.orgnih.gov Complexes containing the [CpRuCl] unit, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), have been identified as highly effective and regioselective catalysts. organic-chemistry.orgnih.gov These catalysts are active with primary and secondary azides and a broad range of terminal alkynes. organic-chemistry.orgnih.gov Notably, RuAAC also tolerates internal alkynes, providing access to fully substituted 1,2,3-triazoles, which is a significant advantage over CuAAC. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org While tertiary azides were reported to be less reactive in some cases, the scope of RuAAC is generally considered wide, accommodating various functional groups. acs.orgorganic-chemistry.org Solvents commonly used for RuAAC include non-protic solvents like benzene, toluene, THF, and dioxane, although some polar solvents like DMF and DMA have also been successfully employed. acs.orgcore.ac.uk

Thermal Huisgen Cycloaddition Regiochemical Outcomes with this compound

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, in the absence of a catalyst, typically results in a mixture of both 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgwikipedia.orgacs.orgresearchgate.net This lack of regioselectivity is a significant limitation of the thermal reaction and contrasts with the high regioselectivity observed in catalyzed versions like CuAAC (1,4-isomers) and RuAAC (1,5-isomers). organic-chemistry.orgacs.orgnih.govorganic-chemistry.orgresearchgate.net The regiochemical outcome in the thermal reaction is influenced by the similar energy levels of the two possible HOMO-LUMO interactions between the azide and the alkyne. organic-chemistry.org For this compound, a thermal cycloaddition with another alkyne or an azide would likely yield a mixture of the corresponding 1,4- and 1,5-disubstituted triazoles.

Alternative Reactivity Pathways of the Azide and Alkyne Moieties in this compound

Beyond cycloaddition reactions, the azide and alkyne functionalities within this compound can participate in other transformations.

Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., Pyrroles)

The presence of both an azide and an alkyne within the same molecule, separated by a flexible carbon chain, allows for potential intramolecular reactions. One such pathway involves the intramolecular cyclization of homopropargyl azides, which can lead to the formation of heterocycles, particularly pyrroles. acs.orgacs.org Studies have shown that indium(III) catalysis can promote the intramolecular cyclization of homopropargyl azides to form substituted pyrroles with complete 5-endo-dig regioselectivity and loss of molecular nitrogen. acs.orgacs.org While this compound is a homopropargyl azide, its specific intramolecular cyclization to a pyrrole (B145914) was not explicitly detailed in the search results. However, the general reactivity of related homopropargyl azides under conditions like indium(III) catalysis suggests that this compound could potentially undergo similar intramolecular cyclization to form a pyrrole ring, with the alkyne and azide reacting with each other. acs.orgacs.org Other methods for pyrrole synthesis often involve different starting materials and mechanisms, such as Paal-Knorr synthesis from 1,4-dicarbonyls and amines, or reactions involving aziridines. nih.govnih.govresearchgate.net The intramolecular reaction of this compound would represent a distinct approach to pyrrole formation, leveraging the proximity of the azide and alkyne functionalities.

Nucleophilic Additions and Substitutions Involving the Azide or Alkyne Functional Groups

The azide and alkyne functional groups within this compound can individually participate in nucleophilic addition and substitution reactions under appropriate conditions.

The azide ion (N₃⁻) is recognized as a good nucleophile. It can participate in S₂ reactions, displacing leaving groups from alkyl halides or sulfonates, a common method for introducing the azide functionality into molecules. Azide can also act as a nucleophile in epoxide ring-opening reactions and conjugate additions to α,β-unsaturated carbonyl compounds.

The terminal alkyne moiety, while generally less nucleophilic than the azide, can undergo nucleophilic additions, particularly when activated or in the presence of appropriate catalysts. For example, related terminal alkynes like 4-cyano-1-butyne (B11455) have been shown to undergo nucleophilic addition reactions. The alkyne's acidity also allows for the formation of acetylides, which are potent nucleophiles capable of participating in various bond-forming reactions.

Advanced Applications of 4 Azido 1 Butyne in Interdisciplinary Chemical Sciences

Contributions to Bioconjugation and Chemical Biology Research

The unique reactivity profile of 4-Azido-1-butyne, specifically its terminal alkyne and azide (B81097) functionalities amenable to click chemistry, positions it as a significant tool in bioconjugation and chemical biology. ontosight.ai These reactions allow for the selective attachment of probes, labels, or other molecules to biomolecules without disrupting native biological functions. nih.govnih.gov

Bioorthogonal Labeling Strategies for Complex Biomolecules

Bioorthogonal labeling allows for the tagging of biomolecules within living systems without interfering with endogenous biochemical processes. nih.govthermofisher.com this compound, or molecules incorporating these functional groups, can be used as metabolic labels or incorporated into biomolecules synthetically. Once incorporated, the azide or alkyne handle serves as a unique reaction site for subsequent conjugation with a complementary probe bearing the corresponding alkyne or azide functionality via click chemistry. nih.govthermofisher.com This strategy has been applied to various biomolecules, including proteins, nucleic acids, lipids, and glycans. nih.govmdpi.comnih.govthermofisher.com For instance, azido (B1232118) sugars have been used for metabolically labeling glycoproteins, which can then be targeted with alkyne or phosphine-derivatized compounds for detection or purification. thermofisher.com Similarly, methionine derivatives bearing azido or alkyne groups are used for metabolically labeling newly synthesized proteins. nih.gov

Development of Chemical Probes for Investigating Cellular Processes

Chemical probes are essential tools for understanding complex cellular processes. Compounds containing azide or alkyne groups, derived from or related to this compound, can be designed as probes to target specific biomolecules or pathways. acs.org The click reaction enables the attachment of reporter molecules, such as fluorescent dyes, biotin, or affinity tags, to these probes after they have interacted with their biological targets. nih.govontosight.aithermofisher.com This allows for the visualization, isolation, and identification of the targeted biomolecules or the study of their localization and dynamics within the cellular environment. nih.govthermofisher.com For example, azido-fatty acids have been employed as probes for detecting protein fatty acylation in mammalian cells, followed by detection using a phosphine-biotin (B157780) reagent via Staudinger ligation. frontiersin.org Paramagnetic chemical probes incorporating azido or alkynyl groups have also been developed for studying biological macromolecules using techniques like EPR and NMR spectroscopy. acs.org

Strategic Integration into Pharmaceutical Lead Discovery and Optimization

Click chemistry, facilitated by compounds like this compound, is increasingly relevant in pharmaceutical research for lead discovery and optimization. pcbiochemres.comnih.gov The ability to efficiently synthesize diverse compound libraries by joining molecular fragments using click reactions accelerates the hit discovery process. pcbiochemres.comnih.govpearsonhighered.com Furthermore, click chemistry provides a reliable method for conjugating drug candidates to targeting moieties, polymers, or other molecules to improve their pharmacokinetic properties, target specificity, or reduce toxicity. nih.govinnoserlaboratories.com The formation of stable triazole linkages is particularly advantageous in this context. nih.govnih.gov For example, click chemistry has been used in the synthesis of PROTAC libraries, enabling the parallel synthesis of diverse compounds for targeted protein degradation. nih.gov The synthesis of 1,2,3-triazole derivatives via click chemistry has also shown potential in developing compounds with biological activities, such as anti-HIV or antimicrobial properties. nih.gov

Impact on Polymer Science and Advanced Materials Chemistry

This compound's difunctional nature, possessing both an azide and an alkyne, makes it a valuable monomer or cross-linker in polymer science, particularly for the synthesis of polymers containing triazole linkages and for post-polymerization modification. researchgate.nettandfonline.comresearchgate.net

Synthesis of Polytriazole Resins and High-Performance Polymeric Materials

Polytriazoles are a class of polymers characterized by the presence of 1,2,3-triazole rings in their backbone or side chains. These polymers often exhibit desirable properties such as high thermal stability and rigidity. tandfonline.com this compound can undergo polymerization through 1,3-dipolar cycloaddition reactions, either thermal Huisgen cycloaddition or catalyzed click chemistry (CuAAC or RuAAC), to form polytriazoles. researchgate.nettandfonline.commdpi.com Early work demonstrated the synthesis of rigid polytriazoles through the thermal polymerization of this compound. tandfonline.com More recent approaches utilize click polymerization, often catalyzed by copper(I), to synthesize polytriazole resins with controlled structures and properties. mdpi.comresearchgate.net These polytriazole resins can be cured at relatively low temperatures and exhibit good thermal properties, with glass transition temperatures reaching up to 328 °C for certain compositions. researchgate.nettandfonline.com

Data on Polytriazole Resin Properties:

| Resin Type | Curing Temperature (°C) | Glass Transition Temperature (Tg, °C) | Thermal Decomposition Temperature (°C) |

| Polytriazole resin from aromatic diazides and TPDDM | 70 | Up to 328 | Not specified in snippet |

| Novolac-based polytriazole (NPTA) resin from 4,4′-diazidomethylbiphenyl | 80 | 202 | 352 (under nitrogen) |

| PTA resin from p-xylylene diazide and TPDDM | Not specified | 218 | 350 |

Post-Polymerization Functionalization of Materials via Click Chemistry

Click chemistry provides a versatile platform for the post-polymerization functionalization of pre-synthesized polymeric materials. rsc.orgrsc.org Polymers containing alkyne or azide functionalities can be modified by reacting them with molecules bearing complementary azide or alkyne groups via click chemistry. rsc.orgrsc.orgugent.be This allows for the introduction of a wide range of functional groups or molecules onto the polymer backbone or side chains, tailoring the material's properties for specific applications. rsc.orgrsc.org this compound, or polymers functionalized with its structural elements, can participate in such modifications. This approach is particularly useful for polymers that are difficult to functionalize during polymerization. rsc.org Examples include the functionalization of aliphatic polycarbonates and polyurethanes using azide-alkyne click reactions to introduce new properties. rsc.orgugent.be Post-synthetic modifications of elastomers using click reactions, including azide-alkyne cycloaddition, have also been explored to tune their structure and properties. rsc.org

Utility in Radiochemistry and Radiopharmaceutical Development

Based on the conducted searches, specific information regarding the direct utility of this compound in radiochemistry and radiopharmaceutical development, including its use in developing radiolabeled synthons for Positron Emission Tomography (PET) or strategies for azido-mediated radiolabeling of biomolecules, was not found within the provided search results.

Development of Radiolabeled Synthons for Positron Emission Tomography (PET)

Versatility in Complex Heterocyclic Compound Synthesis

The inherent azide and terminal alkyne functionalities within this compound make it a highly versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, primarily through 1,3-dipolar cycloaddition reactions.

Formation of Diverse 1,2,3-Triazole Architectures

The most prominent application of this compound in heterocyclic synthesis is its role in forming 1,2,3-triazoles. The intramolecular reaction between the azide and alkyne groups of this compound itself leads to polymerization, generating polymers with repeating 1,2,3-triazole units in the backbone. frontiersin.orglenislek-hobby.comchem960.comnih.gov This process, a form of click chemistry, is highly efficient and regioselective, particularly when catalyzed by copper(I). frontiersin.orglenislek-hobby.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a widely used method for constructing 1,4-substituted 1,2,3-triazoles. lenislek-hobby.com In the case of this compound polymerization, this reaction connects individual monomer units through the formation of these stable triazole rings, leading to the formation of linear or crosslinked polytriazole structures depending on the reaction conditions and the presence of other co-monomers. frontiersin.orgchem960.com The formation of the triazole ring is a key step confirmed by spectroscopic methods during the polymerization process. frontiersin.org

Construction of Other Nitrogen-Containing Heterocyclic Scaffolds (e.g., Pyrroles, Tetrazoles)

Based on the conducted searches, specific information detailing the use of this compound as a direct precursor for the synthesis of other nitrogen-containing heterocyclic scaffolds such as pyrroles or tetrazoles was not found within the provided search results. While click chemistry principles can be applied to form other heterocycles, the provided literature focuses primarily on the triazole formation via the azide-alkyne cycloaddition inherent to this compound's structure.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| 1,2,3-Triazole | 9251 |

| Copper(I) Iodide | 24779 |

Interactive Data Table: Thermal Properties of a Silicon-Containing Polytriazole Resin

While direct data tables for this compound polymerization were limited in the snippets, one result provided data on a silicon-containing polytriazole resin synthesized via alkyne-azide cycloaddition, illustrating the thermal properties achievable with this type of polymerization. chem960.com The following table presents summarized data points related to the thermal behavior of this resin at different alkyne:azide ratios.

| Alkyne:Azide Ratio | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| 1.1:1.0 | 289 | 350 |

Spectroscopic and Analytical Characterization Methodologies for 4 Azido 1 Butyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For 4-azido-1-butyne, characteristic signals are expected for the alkyne proton (≡CH), the methylene (B1212753) protons adjacent to the alkyne, and the methylene protons adjacent to the azide (B81097) group. In ¹³C NMR, distinct signals are observed for the alkyne carbons, the methylene carbons, and any other carbon atoms present in derivatives.

Research findings on related azides and alkynes provide insight into expected NMR data. For instance, the alkyne proton (C≡CH) in 4-cyano-1-butyne (B11455) appears near δ 1.8–2.2 ppm in ¹H NMR. ¹³C NMR signals for alkyne carbons are also characteristic. Studies on various azides and alkynes demonstrate the utility of ¹H and ¹³C NMR in confirming the structure and regioregularity of products formed in click chemistry reactions. ust.hk

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

The azide group typically exhibits a strong, characteristic asymmetric stretching band in the IR spectrum around 2100-2180 cm⁻¹. cornell.edunih.gov The alkyne triple bond (C≡C) also shows a stretching vibration, usually in the region of 2100-2260 cm⁻¹. nih.govrsc.org In Raman spectroscopy, the alkyne stretch is often a strong signal due to the significant change in polarizability during vibration. nih.gov

Studies on 4-azidobut-1-yne have investigated its IR and Raman spectra in different phases (vapor, liquid, solid, and matrix isolated) to understand its conformational behavior. cas.cz The compound can exist in multiple conformers due to rotation around the C-C and C-N bonds, and vibrational spectroscopy can help distinguish these conformers. cas.cz For example, the IR spectra of 4-azidobut-1-yne show different band intensities depending on the phase, suggesting the presence of multiple conformers in the liquid and matrix phases, while the crystal phase may favor a specific conformer. cas.cz

Mass Spectrometry (MS) Techniques for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of this compound and its derivatives and to obtain information about their fragmentation patterns. This helps confirm the molecular formula and provides structural insights based on the masses of fragment ions. Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used.

High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can be used to determine the elemental composition of the compound. cornell.eduacs.org The fragmentation pattern observed in a mass spectrum can be compared to predicted fragmentation pathways or to spectral databases to confirm the structure.

For azido (B1232118) compounds, characteristic fragmentation involving the loss of N₃ (42 Da) or N₂ (28 Da) can be observed. Analysis of the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of different bonds.

Chromatographic Techniques for Separation, Purity Assessment, and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, in the case of polymeric derivatives, determining molecular weight distribution.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used. GC is suitable for volatile derivatives, while HPLC is applicable to a broader range of compounds. These techniques separate components based on their differential interactions with a stationary phase and a mobile phase. Detection methods such as UV-Vis, refractive index, or mass spectrometry are coupled with chromatography.

Column chromatography, particularly flash chromatography on silica (B1680970) gel, is a common method for purifying this compound and its derivatives after synthesis. rsc.orgmdpi.com HPLC can be used for purity assessment and for the analysis of reaction mixtures. d-nb.inforesearchgate.net For polymeric derivatives, techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are used to determine the molecular weight distribution. dntb.gov.ua

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a technique that provides a definitive three-dimensional structure of a compound in the solid state. If this compound or its derivatives can be obtained as single crystals, X-ray crystallography can reveal precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This is particularly valuable for confirming complex structures or for studying intermolecular interactions.

While obtaining suitable single crystals can be challenging, X-ray crystallography has been successfully applied to characterize various organic azides and their metal complexes. d-nb.infoiucr.orgresearchgate.netresearchgate.net For this compound, if a crystalline form is obtained, X-ray crystallography could provide detailed information about its conformation and packing in the solid state, complementing the conformational analysis done by vibrational spectroscopy. cas.cz

Computational and Theoretical Investigations of 4 Azido 1 Butyne Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and potential energy surfaces of molecules involved in chemical reactions. For a compound like 4-Azido-1-butyne, DFT calculations can be employed to elucidate the mechanisms of its reactions, such as cycloaddition reactions with various dienophiles or other click chemistry partners.

DFT can be used to locate transition states and intermediate structures along a reaction pathway, providing detailed information about the molecular transformations occurring. uva.nlmdpi.comacs.org By calculating the energies of these critical points, researchers can map out the energy profile of a reaction and identify the rate-determining step. Studies on related azide-alkyne cycloadditions have utilized DFT to understand the concerted or stepwise nature of these reactions and the role of catalysts. mdpi.comchalmers.seresearchgate.net For instance, DFT studies have been instrumental in understanding the mechanisms of copper-catalyzed azide-alkyne cycloadditions (CuAAC) and ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), highlighting differences in their pathways and intermediates. mdpi.comresearchgate.netnih.gov Applying these methods to this compound would involve optimizing the geometries of reactants, possible transition states, intermediates, and products to determine the most energetically favorable reaction pathway.

Prediction of Activation Energies, Reaction Rates, and Regioselectivity

A key application of quantum chemical calculations is the prediction of kinetic and thermodynamic parameters that govern chemical reactivity. Activation energy (), which represents the energy barrier that must be overcome for a reaction to occur, can be calculated as the energy difference between the transition state and the reactants. uva.nlresearchgate.net These calculated activation energies can then be related to reaction rates through the Arrhenius equation. opentextbc.calibretexts.org

For reactions involving this compound, computational studies can predict the activation energies for different possible reaction pathways. This is particularly important in cycloaddition reactions where multiple regioisomeric products might be possible. By calculating and comparing the activation energies for the formation of different isomers, the regioselectivity of the reaction can be predicted. mdpi.comresearchgate.netnih.govescholarship.org Theoretical studies on azide-alkyne cycloadditions have successfully predicted regioselectivity by analyzing the transition states leading to different regioisomers. mdpi.comresearchgate.net For example, DFT calculations have shown how different catalysts can influence the regioselectivity of azide-alkyne cycloadditions, favoring either 1,4- or 1,5-disubstituted triazole products. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing for the study of conformational flexibility and intermolecular interactions. Conformational analysis is essential for understanding the different spatial arrangements a molecule can adopt and their relative stabilities. lumenlearning.comorganicchemistrytutor.compressbooks.pub For a flexible molecule like this compound, MD simulations can explore the various conformers and their populations at different temperatures.

Beyond individual molecule conformation, MD simulations can also probe how this compound interacts with other molecules, such as solvents or reaction partners. These simulations can provide insights into non-covalent interactions, such as van der Waals forces, electrostatic interactions, and potential hydrogen bonding, which play a significant role in reaction environments and crystal packing. researchgate.netmdpi.comunizar.esrsc.org Studies on other azide-containing compounds have used computational methods to analyze the role of intermolecular interactions, including those involving the azide (B81097) group, in stabilizing molecular arrangements. mdpi.comunizar.esrsc.org

Application of Machine Learning and Data Science Approaches for Predictive Chemistry

The increasing availability of chemical data and advancements in computational power have led to the application of machine learning (ML) and data science techniques in predictive chemistry. These approaches aim to build models that can predict chemical properties, reaction outcomes, and synthetic routes based on large datasets. acs.orgchemrxiv.orgrsc.org

Future Perspectives and Emerging Research Directions for 4 Azido 1 Butyne

Exploration of Novel Catalytic Systems for Azide-Alkyne Cycloadditions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely adopted "click" reaction due to its efficiency and selectivity for the 1,4-disubstituted 1,2,3-triazole isomer. nih.govcsic.esnih.govlumiprobe.com However, the development of novel catalytic systems for AAC remains an active area of research to address limitations such as the need for copper (which can be cytotoxic) and to achieve different regioselectivities or reaction conditions.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, typically yielding the 1,5-disubstituted 1,2,3-triazole isomer. acs.org Research continues into developing more efficient and selective ruthenium catalysts. acs.org Beyond copper and ruthenium, the exploration of other metal catalysts and metal-free systems is ongoing. For instance, a catalyst-free boronate formation-triggered azide-alkyne cycloaddition (BAAC) has been reported, demonstrating orthogonality to CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org Zinc-based heterogeneous catalysts have also been explored as sustainable and eco-friendly alternatives for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water. rsc.orgrsc.org Future work may focus on identifying catalytic systems that are more robust, environmentally benign, and capable of promoting AAC under even milder conditions, potentially expanding the utility of 4-Azido-1-butyne in sensitive biological or material science applications.

Advancements in Site-Selective and Orthogonal Conjugation Methodologies

The presence of both azide (B81097) and alkyne functionalities within this compound presents unique opportunities for site-selective and orthogonal conjugation. Orthogonal click reactions, where different functional groups react independently without interfering with each other, are crucial for creating complex molecules and materials through sequential conjugations. acs.org The azido (B1232118) and alkynyl groups in some systems have shown orthogonality to those in other click reactions like CuAAC and SPAAC, enabling sequential formation of bistriazoles. acs.org

Future research will likely focus on developing sophisticated strategies to selectively address either the azide or the alkyne moiety of this compound in the presence of other reactive groups on more complex substrates. This could involve the design of new reaction conditions, catalysts, or protecting group strategies. Advances in site-selective conjugation methods are particularly relevant for the modification of biomolecules, where precise labeling at specific locations is essential for studying biological processes or developing targeted therapeutics. nih.govacs.org The ability to perform sequential click reactions on molecules incorporating this compound will facilitate the construction of highly ordered and multi-functional architectures.

Integration of this compound Chemistry into Automated Synthesis Platforms

Automated synthesis platforms are becoming increasingly important for high-throughput synthesis and the efficient generation of chemical libraries. Integrating click chemistry, including reactions involving this compound, into these platforms can significantly accelerate the discovery and development of new molecules and materials. nih.govrsc.org

Research in this area will focus on developing automated procedures for handling this compound and its reaction partners, optimizing reaction conditions for compatibility with automated systems, and developing in-line monitoring and purification techniques. Automated solid-phase click synthesis, for example, has been demonstrated for the efficient conjugation of oligonucleotides. nih.gov The development of robust and efficient automated synthesis protocols utilizing this compound will be crucial for its broader application in areas such as drug discovery, materials science, and chemical biology.

Discovery of New Reactivity Modes and Synthetic Transformations Beyond Established Click Chemistry

While this compound is primarily recognized for its participation in click chemistry, exploring new reactivity modes and synthetic transformations beyond the established AAC is an exciting area for future research. Organic azides can participate in a variety of reactions, including nitrene chemistry and reactions with nucleophiles and electrophiles. acs.orgmdpi.com The alkyne moiety also offers diverse reaction possibilities, such as Sonogashira coupling,炔烃复分解 (alkyne metathesis), and cycloadditions with other dipoles or dienophiles.

Future studies could investigate the potential of this compound in novel cascade reactions, intramolecular cyclizations, or polymerization reactions that leverage the unique combination of the azide and alkyne functionalities. For instance, intramolecular cyclization of homopropargyl azides catalyzed by indium(III) has been shown to yield pyrroles. acs.orgnih.gov The thermal polymerization of this compound to form polytriazoles was reported in the 1960s, highlighting its potential in polymer synthesis. tandfonline.comzenodo.org Discovering new transformations will expand the synthetic utility of this compound and enable the construction of novel molecular scaffolds and materials with tailored properties.

Development of Environmentally Sustainable Synthetic Routes and Applications for this compound

The increasing global focus on sustainability necessitates the development of environmentally friendly synthetic routes and applications for chemical compounds. For this compound, this translates to exploring greener synthesis methods and utilizing its chemistry in sustainable applications.

Q & A

Basic: What experimental protocols ensure the safe synthesis and handling of 4-Azido-1-butyne?

Methodological Answer:

this compound is light- and temperature-sensitive, requiring strict control during synthesis and storage. Use inert atmospheres (e.g., nitrogen/argon) to prevent unintended decomposition. Purification should involve low-temperature column chromatography (e.g., silica gel at 0–4°C) and avoidance of prolonged exposure to ambient light. Storage at –20°C in amber vials under anhydrous conditions is critical . Kinetic monitoring via thin-layer chromatography (TLC) or in situ FT-IR can help track azide stability during reactions.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm alkyne and azide functional groups. The alkyne proton typically appears as a singlet near δ 1.8–2.2 ppm, while the azide group may cause deshielding in adjacent carbons.

- IR Spectroscopy : The azide asymmetric stretching vibration (~2100–2150 cm) and alkyne C≡C stretch (~2100–2260 cm) are key markers. Overlap between these peaks necessitates deconvolution software for precise analysis .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS under soft ionization conditions avoids fragmentation of the labile azide group.

Advanced: How can researchers resolve contradictions in reported reactivity of this compound across click chemistry studies?

Methodological Answer:

Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading, or temperature). To address this:

- Systematic Variable Screening : Design a factorial experiment testing solvent (e.g., DMSO vs. THF), catalyst (Cu(I) vs. Ru(II)), and temperature (25°C vs. 40°C).

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to compare reaction rates under conflicting conditions.

- Computational Validation : Perform DFT calculations to model transition states and identify steric/electronic factors influencing reactivity .

Advanced: What experimental designs are optimal for studying the thermal stability of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled heating rates (e.g., 5°C/min).

- Thermogravimetric Analysis (TGA) : Quantify mass loss during thermal degradation.

- In Situ FT-IR : Monitor azide and alkyne bond stability at elevated temperatures.

- Control Variables : Test stability in inert vs. oxygenated atmospheres to assess oxidative decomposition pathways .

Advanced: How should researchers address discrepancies between computational predictions and experimental data for this compound’s stability?

Methodological Answer:

Divergences may stem from methodological assumptions in computational models (e.g., solvent effects ignored in DFT). To reconcile:

- Hybrid Modeling : Combine molecular dynamics (MD) simulations with experimental solvent parameters (e.g., dielectric constant).

- Sensitivity Analysis : Identify which computational parameters (e.g., basis set, solvation model) most impact stability predictions.

- Triangulation : Validate results using multiple experimental techniques (e.g., DSC, NMR kinetics) and computational approaches (DFT, QM/MM) .

Basic: What are the key applications of this compound in material science research?

Methodological Answer:

- Surface Functionalization : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) to graft polymers or biomolecules onto substrates (e.g., gold nanoparticles, graphene oxide).

- Crosslinking Agents : Incorporate into hydrogels or elastomers to tune mechanical properties via strain-promoted azide-alkyne reactions.

- Photolithography : Exploit its UV sensitivity for patterning azide-rich coatings .

Advanced: How to design kinetic studies for this compound’s reactions under varying pH conditions?

Methodological Answer:

- Buffered Reaction Systems : Prepare solutions at pH 3–10 using phosphate or Tris buffers. Monitor pH stability during reactions with a calibrated microelectrode.

- Quenched Flow Methods : Terminate reactions at timed intervals (e.g., via rapid cooling or addition of inhibitors) and quantify product ratios via HPLC.

- Isotope Effects : Compare / in deuterated solvents to probe proton-transfer steps in the mechanism .

Advanced: What strategies mitigate azide-alkyne side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst Optimization : Screen Cu(I)/ligand systems (e.g., TBTA vs. THPTA) to enhance regioselectivity.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl-protected alkynes) during functionalization.

- In Situ Monitoring : Use Raman spectroscopy to detect unintended cycloadduct formation early in reactions .

Basic: How to validate the purity of this compound after synthesis?

Methodological Answer:

- Chromatographic Methods : HPLC with UV detection (220–260 nm) or GC-MS for volatile impurities.

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.

- Melting Point Analysis : While less common for liquids, derivatization into crystalline adducts (e.g., triazole derivatives) can provide purity insights .

Advanced: What mechanistic insights can be gained from isotopic labeling studies of this compound?

Methodological Answer:

- N-Labeled Azides : Track azide group fate in click reactions via N NMR or mass spectrometry.

- Deuterium Labeling : Introduce D at the alkyne terminus to study H-bonding or steric effects in transition states.

- Kinetic Isotope Effects (KIE) : Measure / ratios to distinguish between concerted vs. stepwise mechanisms .

Notes on Data Presentation

- Raw Data Management : Large datasets (e.g., DSC thermograms, kinetic profiles) should be archived in appendices, with processed trends (e.g., Arrhenius plots) in the main text .

- Uncertainty Quantification : Report standard deviations for triplicate measurements and use error propagation models for derived parameters (e.g., activation energies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.